molecular formula C32H31Cl2N3O3 B038304 Somnium CAS No. 119177-41-2

Somnium

カタログ番号 B038304
CAS番号: 119177-41-2
分子量: 576.5 g/mol
InChIキー: XHXGMXAMQVEIQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Somnium, also known as Zolpidem, is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It is a prescription medication that works by binding to specific sites on the GABA-A receptors in the brain, which enhances the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety.

作用機序

Somnium works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. It binds to specific sites on the GABA-A receptors in the brain, which increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and reduced excitability. This results in sedation, relaxation, and sleep induction.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body, including decreased muscle tone, decreased heart rate, and decreased respiratory rate. It also increases the duration of slow-wave sleep and reduces the amount of time spent in rapid eye movement (REM) sleep. Additionally, it has been shown to improve cognitive performance and memory consolidation in some studies.

実験室実験の利点と制限

Somnium has several advantages for use in lab experiments, including its fast onset of action, short half-life, and predictable pharmacokinetics. It also has a high therapeutic index, which means that the therapeutic dose is much lower than the toxic dose. However, it is important to note that the effects of this compound can be highly variable between individuals and can be affected by factors such as age, sex, and body weight. Additionally, the use of this compound in lab experiments is limited by ethical considerations, as it is a prescription medication that should only be used under the supervision of a qualified healthcare professional.

将来の方向性

There are several future directions for research on Somnium, including the development of new formulations and delivery methods, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its effects on the gut microbiome and immune system. Additionally, there is a need for further research on the long-term effects of this compound use, as well as its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. This compound has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, as well as its effects on sleep and cognitive function. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and the need for further research on its long-term effects and potential for abuse.

合成法

The synthesis of Somnium involves the reaction of N,N-dimethyl-2-amino-5-chlorobenzamide with 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol to form the active ingredient, this compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and efficacy of the final product.

科学的研究の応用

Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including insomnia, anxiety, depression, and post-traumatic stress disorder (PTSD). It is also used in research studies to investigate the neural mechanisms underlying sleep and wakefulness, circadian rhythms, and the effects of sleep deprivation on cognitive function.

特性

CAS番号

119177-41-2

分子式

C32H31Cl2N3O3

分子量

576.5 g/mol

IUPAC名

2-benzhydryloxy-N,N-dimethylethanamine;7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H21NO.C15H10Cl2N2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h3-12,17H,13-14H2,1-2H3;1-7,15,21H,(H,18,20)

InChIキー

XHXGMXAMQVEIQJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

正規SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

同義語

Somnium

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。